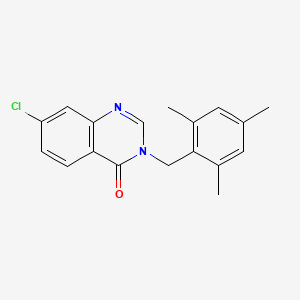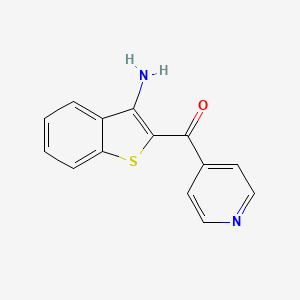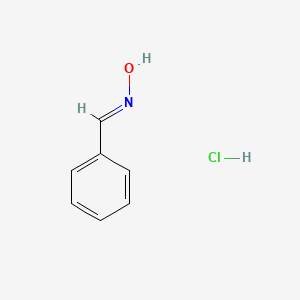
Octadecanamide, N-2-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N-2-naphthalenyl-: is a chemical compound with the molecular formula C28H43NO and a molecular weight of 409.65 g/mol It is an amide derivative of octadecanoic acid (stearic acid) and 2-naphthylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N-2-naphthalenyl- typically involves the reaction of octadecanoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with 2-naphthylamine to yield the desired amide .
Industrial Production Methods: Industrial production of Octadecanamide, N-2-naphthalenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Octadecanamide, N-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of octadecanamine derivatives.
Substitution: Formation of halogenated naphthyl derivatives.
Scientific Research Applications
Chemistry: Octadecanamide, N-2-naphthalenyl- is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds .
Biology: In biological research, this compound is used to study the interactions between amides and biological molecules, such as proteins and enzymes .
Industry: In the industrial sector, Octadecanamide, N-2-naphthalenyl- is used in the production of specialty chemicals and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of Octadecanamide, N-2-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The naphthyl ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Octadecanamide: A simple amide of stearic acid.
Naphthylamine derivatives: Compounds with similar naphthyl structures but different functional groups.
Uniqueness: Octadecanamide, N-2-naphthalenyl- is unique due to its combination of a long aliphatic chain and a naphthyl ring, which imparts distinct chemical and physical properties. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Properties
CAS No. |
116369-45-0 |
|---|---|
Molecular Formula |
C28H43NO |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N-naphthalen-2-yloctadecanamide |
InChI |
InChI=1S/C28H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(30)29-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3,(H,29,30) |
InChI Key |
DQMSSQYEMIPENU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)
![N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)











